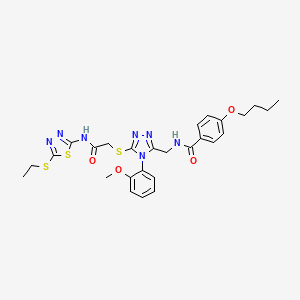

![molecular formula C18H17F3N2O5 B2741067 Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate CAS No. 73553-87-4](/img/structure/B2741067.png)

Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

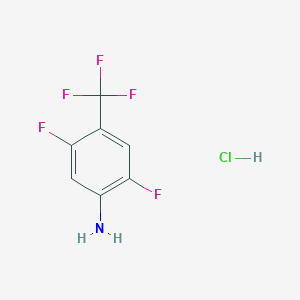

Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is a chemical compound with the linear formula C11H9F3N2O5 . It is also known as Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=N+C1=C(NC(C(OCC)=O)=O)C=CC(C(F)(F)F)=C1 . The InChI representation is 1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17) . The molecular weight is 234.175 Da .

科学的研究の応用

Nanocatalyst and Reagent-on-a-Polymer Film

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents, such as (cyano-)borohydride, through simple doping and chemical reduction. These films demonstrated catalytic activity in hydrogenation and electro-oxidation reactions, suggesting potential applications in creating efficient, polymer-supported catalytic systems (Sivakumar & Phani, 2011).

Novel Copolymers Synthesis

Research on electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, has been conducted to explore their copolymerization with styrene. These studies have led to the development of copolymers with high glass transition temperatures, indicating their suitability for applications requiring materials with substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).

Ring-Opening Polymerization Catalysts

Investigations into mixtures of hindered (poly)phenols and alkylaluminum compounds have yielded highly active catalysts for the polymerization of ethylene oxide and propylene oxide. This research highlights the potential for creating atactic and highly regioirregular poly(propylene oxide) using a novel catalysis approach, with implications for the development of new materials (Tang et al., 2008).

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate has been shown to act as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This synthesis method opens up new avenues for creating complex organic molecules with high efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003).

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests that phloretic acid is a sustainable alternative to phenol, potentially enabling the development of nearly 100% bio-based benzoxazine end-capped molecules suitable for a wide range of applications (Trejo-Machin et al., 2017).

特性

IUPAC Name |

ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O5/c1-3-27-17(24)11(2)28-14-7-5-13(6-8-14)22-15-9-4-12(18(19,20)21)10-16(15)23(25)26/h4-11,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAIGMGUOMTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)

![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)

![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)

![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)